molecular formula C4H11ISi B1585575 (Iodomethyl)trimethylsilane CAS No. 4206-67-1

(Iodomethyl)trimethylsilane

Cat. No.: B1585575
CAS No.: 4206-67-1
M. Wt: 214.12 g/mol
InChI Key: VZNYXGQMDSRJAL-UHFFFAOYSA-N
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Description

(Iodomethyl)trimethylsilane, also known as (Trimethylsilyl)methyl iodide, is an organosilicon compound with the molecular formula (CH₃)₃SiCH₂I. It is a colorless to pale yellow liquid that is used as a versatile reagent in organic synthesis. The compound is known for its ability to introduce the trimethylsilyl group into various substrates, making it valuable in the preparation of silyl-protected intermediates and other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Iodomethyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methyl iodide in the presence of a base such as sodium iodide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the purity and yield of the product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-silicon bonds.

    Deprotection Reactions: It is used to remove protecting groups in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to facilitate certain reactions.

    Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Silyl Ethers: Formed when this compound reacts with alcohols.

    Silyl Amides: Formed when it reacts with amines.

    Silyl Thioethers: Formed when it reacts with thiols.

Scientific Research Applications

(Iodomethyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of silyl-protected intermediates, which are crucial in multi-step organic synthesis.

    Biology: It is employed in the modification of biomolecules to introduce silyl groups, which can enhance the stability and solubility of the molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including silicone-based products.

Comparison with Similar Compounds

    Iodotrimethylsilane: Similar in structure but used primarily for dealkylation and as a reducing agent.

    Bromotrimethylsilane: Used for similar purposes but with different reactivity due to the presence of bromine.

    Chlorotrimethylsilane: Commonly used for introducing the trimethylsilyl group but with different reactivity compared to (Iodomethyl)trimethylsilane.

Uniqueness: this compound is unique due to its ability to act as both a nucleophile and an electrophile, making it versatile in various synthetic applications. Its reactivity with oxygen-containing compounds and its role in forming stable silicon-oxygen bonds set it apart from other similar compounds.

Properties

IUPAC Name

iodomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNYXGQMDSRJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194900
Record name (Iodomethyl)trimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4206-67-1
Record name (Iodomethyl)trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4206-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Iodomethyl)trimethylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Iodomethyl)trimethylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (iodomethyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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